molecular formula C4H5Cl4NO3S2 B1612453 Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate CAS No. 882739-48-2

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate

Cat. No.: B1612453
CAS No.: 882739-48-2
M. Wt: 321 g/mol
InChI Key: NGCLYHLLOXVGSU-YCRREMRBSA-N
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Description

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is an organosulfur compound with the molecular formula C4H5Cl4NO3S2 and a molecular weight of 321 g/mol. This compound is widely used in the agricultural industry as a soil fumigant and pesticide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate involves several steps, typically starting with the reaction of 2,2,2-trichloroethanol with a sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with a chloridimidothioate to yield the final product. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher production rates and reduced costs.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate has a wide range of applications in scientific research:

    Biology: Studied for its effects on soil microorganisms and its potential use in bioremediation.

    Medicine: Investigated for its potential as an antimicrobial agent.

    Industry: Widely used as a soil fumigant and pesticide to control pests and diseases in crops.

Mechanism of Action

The mechanism of action of Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate involves the inhibition of key enzymes in the metabolic pathways of target organisms. The compound interacts with molecular targets such as enzymes involved in sulfur metabolism, leading to the disruption of cellular processes and ultimately causing the death of the organism.

Comparison with Similar Compounds

Similar Compounds

    Metam-sodium: Another organosulfur compound used as a soil fumigant.

    Chlorothalonil: A broad-spectrum fungicide with similar applications in agriculture.

Uniqueness

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is unique due to its specific chemical structure, which allows it to act as both a fumigant and a pesticide. Its dual functionality makes it a versatile compound in agricultural applications.

Properties

IUPAC Name

2,2,2-trichloroethyl (NZ)-N-[chloro(methylsulfanyl)methylidene]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl4NO3S2/c1-13-3(5)9-14(10,11)12-2-4(6,7)8/h2H2,1H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLYHLLOXVGSU-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/S(=O)(=O)OCC(Cl)(Cl)Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl4NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584890
Record name Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882739-48-2
Record name Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 882739-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
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Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
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Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
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Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
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Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
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Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate

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